3-(2-chloropropanamido)-N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)benzofuran-2-carboxamide
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Overview
Description
3-(2-chloropropanamido)-N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)benzofuran-2-carboxamide is a complex organic compound that features a benzofuran core, a dihydrobenzo[dioxin] moiety, and a chloropropanamido group
Mechanism of Action
Target of Action
The compound, 3-(2-chloropropanamido)-N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)benzofuran-2-carboxamide, is primarily used as an immunomodulator
Mode of Action
It is known to function as an immunomodulator , which suggests that it may alter the immune response, possibly by modulating the activity of certain immune cells or proteins.
Biochemical Pathways
As an immunomodulator , it likely influences pathways involved in immune response. These could include signaling pathways that regulate immune cell activation, proliferation, or cytokine production.
Result of Action
The molecular and cellular effects of this compound’s action are likely related to its role as an immunomodulator . This could include effects such as altering immune cell activity, modulating cytokine production, or influencing other aspects of the immune response.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-chloropropanamido)-N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)benzofuran-2-carboxamide typically involves multiple steps, starting from commercially available precursors. One common route involves the following steps:
Formation of the Benzofuran Core: This can be achieved through cyclization reactions involving appropriate phenolic and aldehyde precursors under acidic or basic conditions.
Introduction of the Dihydrobenzo[dioxin] Moiety: This step often involves the reaction of the benzofuran intermediate with a dihydrobenzo[dioxin] derivative under conditions that promote the formation of the desired linkage.
Attachment of the Chloropropanamido Group: This is typically done through an amide coupling reaction, where the benzofuran-dihydrobenzo[dioxin] intermediate is reacted with 2-chloropropanoyl chloride in the presence of a base such as triethylamine.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
3-(2-chloropropanamido)-N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)benzofuran-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.
Substitution: The chloropropanamido group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols, leading to the formation of substituted derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines in the presence of a base like triethylamine.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines.
Scientific Research Applications
3-(2-chloropropanamido)-N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)benzofuran-2-carboxamide has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules, including pharmaceuticals and materials with specific properties.
Biology: The compound may exhibit biological activity, making it a candidate for drug discovery and development.
Industry: The compound could be used in the development of advanced materials, such as organic light-emitting diodes (OLEDs) and other electronic devices.
Comparison with Similar Compounds
Similar Compounds
3-(2-chloropropanamido)-N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)benzofuran-2-carboxamide: shares structural similarities with other benzofuran and dihydrobenzo[dioxin] derivatives.
Phenanthroimidazole derivatives: These compounds also contain fused polycyclic aryl fragments and are used in similar applications, such as OLEDs.
CB2 selective ligands: Compounds with extended side chains of dihydrobenzo[dioxin] derivatives have been explored for their selective binding to cannabinoid receptors.
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for research and development in various scientific fields.
Properties
IUPAC Name |
3-(2-chloropropanoylamino)-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-1-benzofuran-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17ClN2O5/c1-11(21)19(24)23-17-13-4-2-3-5-14(13)28-18(17)20(25)22-12-6-7-15-16(10-12)27-9-8-26-15/h2-7,10-11H,8-9H2,1H3,(H,22,25)(H,23,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OTCIHQXBGBOHLB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NC1=C(OC2=CC=CC=C21)C(=O)NC3=CC4=C(C=C3)OCCO4)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17ClN2O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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